molecular formula C6H4Br2N2O B3237735 2,5-Dibromonicotinamide CAS No. 1394291-40-7

2,5-Dibromonicotinamide

Cat. No. B3237735
CAS RN: 1394291-40-7
M. Wt: 279.92 g/mol
InChI Key: NVVTURPHCOPORE-UHFFFAOYSA-N
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Description

2,5-Dibromonicotinamide is a type of organic compound known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . It is a small molecule .


Molecular Structure Analysis

The molecular formula of 2,5-Dibromonicotinamide is C6H3Br2NO . It has an average mass of 264.902 Da and a monoisotopic mass of 262.858124 Da .

Mechanism of Action

The mechanism of action for 2,5-Dibromonicotinamide is not available . It’s important to note that the mechanism of action can vary depending on the specific application of the compound.

Safety and Hazards

The safety data sheet for similar compounds like 2,5-Dibromonitrobenzene and 2,5-Dibromoaniline suggests that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with care, using protective equipment and following safety protocols.

properties

IUPAC Name

2,5-dibromopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVTURPHCOPORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294096
Record name 3-Pyridinecarboxamide, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromonicotinamide

CAS RN

1394291-40-7
Record name 3-Pyridinecarboxamide, 2,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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